molecular formula C10H5ClN2O2S B1222786 3-Chloro-2-(2,3-dihydro-2-oxo-1,3,4-oxadiazol-5-yl)benzo(b)thiophene CAS No. 78620-31-2

3-Chloro-2-(2,3-dihydro-2-oxo-1,3,4-oxadiazol-5-yl)benzo(b)thiophene

Cat. No. B1222786
CAS RN: 78620-31-2
M. Wt: 252.68 g/mol
InChI Key: DDAPBGYGEUXJAC-UHFFFAOYSA-N
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Description

The compound “3-Chloro-2-(2,3-dihydro-2-oxo-1,3,4-oxadiazol-5-yl)benzo(b)thiophene” is a complex organic molecule. It contains a benzo(b)thiophene core, which is a polycyclic aromatic compound with a sulfur atom incorporated into the ring structure . Attached to this core is a 1,3,4-oxadiazole ring, a five-membered heterocyclic ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the 1,3,4-oxadiazole ring, possibly through cyclization of a precursor containing the necessary functional groups . The benzo(b)thiophene core could potentially be formed through a separate synthetic pathway, followed by a coupling reaction to attach the oxadiazole ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzo(b)thiophene and 1,3,4-oxadiazole rings. The electron-withdrawing and donating substituents in the 3 and 4 positions of 1,2,5-oxadiazole allow these molecules to be utilized as high energy molecules or energetic materials, ionic salts, and pharmaceutical compounds .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the heterocyclic rings and the chlorine atom. The oxadiazole ring is known to participate in a variety of chemical reactions, and the chlorine atom could potentially be replaced in a substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the heterocyclic rings and the chlorine atom could affect its solubility, stability, and reactivity .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many heterocyclic compounds are used in medicinal chemistry due to their ability to interact with biological targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is handled and used. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

The future research directions for this compound could involve further exploration of its synthesis, as well as investigation of its potential applications, particularly in the field of medicinal chemistry .

properties

IUPAC Name

5-(3-chloro-1-benzothiophen-2-yl)-3H-1,3,4-oxadiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClN2O2S/c11-7-5-3-1-2-4-6(5)16-8(7)9-12-13-10(14)15-9/h1-4H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDAPBGYGEUXJAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C3=NNC(=O)O3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10229220
Record name 3-Chloro-2-(2,3-dihydro-2-oxo-1,3,4-oxadiazol-5-yl)benzo(b)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10229220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

78620-31-2
Record name 3-Chloro-2-(2,3-dihydro-2-oxo-1,3,4-oxadiazol-5-yl)benzo(b)thiophene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078620312
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Chloro-2-(2,3-dihydro-2-oxo-1,3,4-oxadiazol-5-yl)benzo(b)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10229220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In the same way as above, 3-chlorobenzo(b)thiophene 2-carboxylic acid hydrazide was reacted with phosgene to give 3-chloro-2-(2-oxo-3H-1,3,4-oxadiazole-5-yl)-benzo(b)thiophene, mp. 218°-220°.
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